1-methyl-3-prop-1-ynylbenzene

Sonogashira coupling aryl alkyne synthesis regioselectivity

1-Methyl-3-prop-1-ynylbenzene (meta-(1-propynyl)toluene, CAS 18826-62-5) is a C10H10 aryl alkyne comprising a toluene core bearing a prop-1-ynyl group at the 3‑position. Its molecular weight is 130.19 g·mol⁻¹ and the predicted boiling point is 212.3 °C.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 18826-62-5
Cat. No. B101291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-prop-1-ynylbenzene
CAS18826-62-5
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC#CC1=CC=CC(=C1)C
InChIInChI=1S/C10H10/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,1-2H3
InChIKeyNCUOXYWUXZNHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-prop-1-ynylbenzene (CAS 18826-62-5) – Meta-Substituted Arylpropyne for Selective Synthesis & Sourcing


1-Methyl-3-prop-1-ynylbenzene (meta-(1-propynyl)toluene, CAS 18826-62-5) is a C10H10 aryl alkyne comprising a toluene core bearing a prop-1-ynyl group at the 3‑position. Its molecular weight is 130.19 g·mol⁻¹ and the predicted boiling point is 212.3 °C . As a meta‑regioisomer within the methyl‑propynylbenzene family, its substitution pattern creates a distinct steric and electronic profile that directly influences cross‑coupling reactivity, regioselective transformations, and physicochemical properties relevant to procurement decisions.

Meta-substitution pattern supports regioselective cross-coupling design
Reported high-yielding Sonogashira coupling pathway with propyne
Physical property differences may facilitate isomer separation by distillation

Why In-Class Arylpropynes Cannot Replace 1-Methyl-3-prop-1-ynylbenzene Without Verification


Methyl‑propynylbenzene isomers (ortho CAS 57497‑13‑9, meta CAS 18826‑62‑5, para CAS 2749‑93‑1) share identical molecular formulae but differ significantly in boiling point (meta: 212.3 °C, ortho: 206.9 °C, para: 200.6 °C), flash point (meta: 78.4 °C, ortho: 75.1 °C, para: 71.3 °C), and vapor pressure (meta: 0.254 mmHg, ortho: 0.333 mmHg, para: 0.456 mmHg at 25 °C) . These property gaps preclude direct substitution without re‑validation in distillation‑based purification, catalytic processes sensitive to steric demand, or applications where the electronic character of the meta‑positioned alkyne governs reactivity. The evidence below quantifies the dimensions where the meta isomer delivers verifiable differentiation.

Target Isomer (meta)
  • Sonogashira coupling reactivity documented
  • Boiling point and vapor pressure may support fractional distillation enrichment
  • Moderately higher flash point versus ortho/para isomers
Potential Mismatch (ortho/para)
  • Ortho isomer may preferentially undergo alkyne metathesis dimerization instead of Sonogashira coupling
  • Boiling point and vapor pressure gaps may alter purification outcomes without re-validation
  • Lower flash points of ortho and para isomers may shift process safety profiles

Quantitative Differentiation Evidence for 1-Methyl-3-prop-1-ynylbenzene (CAS 18826-62-5) Versus Closest Analogs


Meta-Substitution Pattern Optimizes Sonogashira Coupling Efficiency with Propyne

In a modified Sonogashira protocol using Pd/Cu catalysis with propyne at –78 °C to room temperature, the meta‑substituted target compound (prepared from 3‑iodotoluene) was isolated in 90 % yield, consistent with the 85–94 % yield range observed for electron‑neutral and electron‑rich aryl iodides . By comparison, the ortho isomer is known to participate efficiently in alkyne metathesis dimerization, where the ortho‑alkyl substitution pattern leads to very efficient tolane formation [1]; this divergent reactivity means that procurement for Sonogashira‑based workflows should favor the meta isomer, while users requiring alkyne metathesis performance may prefer the ortho isomer.

Sonogashira Yield
Head-to-head
Meta: 90% isolated yield
Ortho: Preferential metathesis reactivity
Supports Sonogashira workflow selection
Propyne coupling conditions; competing dimerization possible with ortho
Sonogashira coupling aryl alkyne synthesis regioselectivity

Boiling Point Separation Advantage Over Ortho and Para Isomers

The predicted boiling point of the meta isomer (212.3 °C at 760 mmHg) is 5.4 °C higher than that of the ortho isomer (206.9 °C) and 11.7 °C higher than that of the para isomer (200.6 °C) . This ΔT range is sufficient for fractional distillation‑based separation, enabling procurement of isomerically enriched material without reliance on preparative chromatography. The meta isomer also exhibits the lowest vapor pressure (0.254 mmHg at 25 °C) among the three regioisomers, translating to lower volatility‑related losses during open‑vessel processing.

Boiling Point Δ
Head-to-head
Meta vs ortho: +5.4 °C
Meta vs para: +11.7 °C
Enables fractional distillation separation
Predicted values; experimental verification advised
distillation isomer separation physical property differentiation

Lower Flash Point Hazard Profile Relative to Ortho and Para Isomers

The meta isomer exhibits a flash point of 78.4 °C, which is 3.3 °C higher than the ortho isomer (75.1 °C) and 7.1 °C higher than the para isomer (71.3 °C) . While all three remain classified as combustible liquids, the meta isomer's moderately elevated flash point provides a marginally wider thermal safety window during ambient‑temperature handling and storage, which can influence solvent selection and process safety assessments in kilogram‑scale operations.

Flash Point
Head-to-head
Meta: 78.4 °C
Para: 71.3 °C
Reported flash point context
Predicted closed-cup; combustible liquid classification applies
process safety flammability risk assessment

Molecular Complexity Score Suggests Broader Synthetic Versatility vs. Para Isomer

The meta isomer carries a computed molecular complexity score of 155, identical to the ortho isomer (155) but higher than the para isomer (147) . This metric, derived from atom and bond diversity, often correlates with synthetic versatility in fragment‑based drug discovery, where higher complexity fragments can yield more diverse library outputs. Combined with the meta substitution pattern that places the propynyl group in a position incapable of direct resonance conjugation with the methyl substituent, the compound offers electronic properties distinct from the para isomer, where resonance effects are maximized.

Complexity Score
Head-to-head
Meta/ortho: 155
Para: 147
Reported complexity ranking
Computational metric; synthetic utility context-dependent
molecular complexity synthetic utility drug discovery

Validated Precursor Role in Rh–H Catalyzed α-Amino-Acid Synthesis

The target compound has been explicitly employed as an alkyne substrate in Rh–H catalyzed coupling with α‑nitroesters to generate α‑amino‑acid precursors with high enantio‑ and diastereocontrol . This atom‑economical transformation generates two contiguous stereocenters, and the meta‑methyl substitution on the aryl ring provides steric and electronic tuning distinct from the para‑substituted analog. No comparable published application was identified for the ortho or para isomers in this specific catalytic manifold, establishing a use‑case where the meta isomer is the demonstrated substrate.

Rh–H Substrate Use
Cross-study comparable
Meta: Documented substrate
Ortho/para: No published data
Supports Rh-catalysis workflow context
Limited to specific α‑nitroester coupling conditions
α-amino-acid precursor Rh–H catalysis atom-economical synthesis

High‑Confidence Application Scenarios for 1-Methyl-3-prop-1-ynylbenzene (CAS 18826-62-5)


Sonogashira‑Based Arylpropyne Library Synthesis

The validated 90 % isolated yield in Pd/Cu‑catalyzed Sonogashira coupling with propyne makes the meta isomer a reliable building block for constructing diverse 3‑arylpropyne libraries. Users should select this regioisomer when the synthetic route involves direct propyne coupling to a 3‑substituted aryl iodide, as the ortho isomer's documented preferential metathesis reactivity could introduce competing dimerization pathways.

Rh‑Catalyzed Stereoselective α‑Amino‑Acid Precursor Synthesis

This compound is a literature‑documented alkyne partner in Rh–H catalyzed coupling with α‑nitroesters to deliver α‑amino‑acid precursors with high enantio‑ and diastereocontrol . Procurement for this specific catalytic application should specify the meta isomer, as ortho and para isomers lack published validation in this transformation.

Isomer‑Sensitive Distillation and Purification Workflows

With a boiling point 11.7 °C higher than the para isomer and 5.4 °C higher than the ortho isomer , the meta isomer can be separated from its regioisomeric impurities via fractional distillation. This property is critical when isomeric purity >98 % is required for downstream catalytic or biological assays where trace regioisomeric contamination could confound structure–activity relationships.

Process Safety‑Optimized Scale‑Up Campaigns

The meta isomer's flash point of 78.4 °C provides a 7.1 °C safety margin over the para isomer (71.3 °C), making it the preferred regioisomer for kilogram‑scale operations where handling of combustible liquids necessitates enhanced thermal safety margins .

Application
Selection Property
Validation Focus
Sonogashira-based arylpropyne library synthesis
Regioisomeric purity & coupling reactivity profile
Coupling efficiency and metathesis by-product assessment
Rh–H catalyzed stereoselective amino-acid precursor synthesis
Literature-documented substrate identity
Reaction stereocontrol and substrate scope review
Isomer-sensitive distillation and purification workflows
Boiling point separation window
Fractional distillation recovery and isomeric purity verification
Scale-up process safety assessment
Flash point and thermal safety margin
Process safety profile under ambient handling conditions
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